molecular formula C10H10F2O4 B13626737 3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid

3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid

Cat. No.: B13626737
M. Wt: 232.18 g/mol
InChI Key: YZENBWAGHRERKP-UHFFFAOYSA-N
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Description

3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(difluoromethoxy)benzene and glycidol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch reactors or continuous flow systems.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of 3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid.

    Reduction: Formation of 3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.

    Pathways: Biochemical pathways that are influenced by the compound, leading to specific biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethoxy)phenylboronic acid
  • 3-(Difluoromethoxy)phenylacetic acid
  • 2-(Difluoromethoxy)phenyl isocyanate

Uniqueness

3-[2-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

3-[2-(difluoromethoxy)phenyl]-2-hydroxypropanoic acid

InChI

InChI=1S/C10H10F2O4/c11-10(12)16-8-4-2-1-3-6(8)5-7(13)9(14)15/h1-4,7,10,13H,5H2,(H,14,15)

InChI Key

YZENBWAGHRERKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)O)OC(F)F

Origin of Product

United States

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